molecular formula C18H32O15 B15342076 3'-Fucosyllactose CAS No. 24667-52-5

3'-Fucosyllactose

Cat. No.: B15342076
CAS No.: 24667-52-5
M. Wt: 488.4 g/mol
InChI Key: AUNPEJDACLEKSC-ZAYDSPBTSA-N
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Description

3’-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is one of the human milk oligosaccharides (HMOs) found in human breast milk. HMOs are known for their beneficial effects on infant health, including promoting the growth of beneficial gut bacteria and enhancing immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Fucosyllactose can be synthesized using enzymatic and microbial methods. The key enzyme involved in its biosynthesis is α-1,3-fucosyltransferase, which transfers fucose to lactose. Metabolic engineering strategies have been applied to enhance the yield of 3’-Fucosyllactose using engineered Escherichia coli .

Industrial Production Methods: Industrial production of 3’-Fucosyllactose involves the use of engineered microbial strains in bioreactors. The process includes optimizing the availability of cofactors such as NADPH and GTP to increase the production yield. The highest reported yield in Escherichia coli is 35.72 g/L .

Chemical Reactions Analysis

Types of Reactions: 3’-Fucosyllactose undergoes various chemical reactions, including hydrolysis and glycosylation.

Common Reagents and Conditions: The enzymatic synthesis of 3’-Fucosyllactose typically involves the use of α-1,3-fucosyltransferase and substrates like GDP-L-fucose and lactose. The reaction conditions are optimized to enhance the enzyme’s activity and stability .

Major Products: The primary product of these reactions is 3’-Fucosyllactose itself, which can be further purified and used in various applications .

Scientific Research Applications

3’-Fucosyllactose has a wide range of applications in scientific research:

Mechanism of Action

3’-Fucosyllactose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, selectively promoting the growth of beneficial bacteria. It also modulates immune responses by influencing the secretion of cytokines and enhancing the function of regulatory T cells .

Comparison with Similar Compounds

    2’-Fucosyllactose: Another HMO with a similar structure but with fucose attached to the C-2 position of galactose.

    Difucosyllactose: Contains two fucose residues attached to lactose.

    Lacto-N-tetraose: A tetrasaccharide HMO with different glycosidic linkages.

Uniqueness: 3’-Fucosyllactose is unique in its specific glycosidic linkage and its distinct biological functions. While 2’-Fucosyllactose is more abundant in human milk, 3’-Fucosyllactose has unique immunomodulatory properties that make it valuable for specific applications .

Properties

CAS No.

24667-52-5

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17-,18-/m0/s1

InChI Key

AUNPEJDACLEKSC-ZAYDSPBTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

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